molecular formula C33H45N5O7 B12386052 E3 Ligase Ligand-linker Conjugate 19

E3 Ligase Ligand-linker Conjugate 19

Cat. No.: B12386052
M. Wt: 623.7 g/mol
InChI Key: BSXZZXMAYXNMAU-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-linker Conjugate 19 is a part of the proteolysis-targeting chimeras (PROTACs) family. These compounds are designed to target specific proteins for degradation by the ubiquitin-proteasome system. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which facilitates the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 19 typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput screening to ensure the purity and efficacy of the compound. Techniques such as immunoblotting and mass spectrometry are used to measure protein levels and screen for active PROTACs.

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 19 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Ubiquitin, E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, and the E3 ligase.

    Conditions: Physiological conditions within the cell, including appropriate pH and temperature, are required for these reactions to occur.

Major Products: The major product of these reactions is the degraded target protein, which is broken down into smaller peptides and amino acids by the proteasome .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 19 has a wide range of scientific research applications, including:

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 19 exerts its effects through the following mechanism:

Comparison with Similar Compounds

E3 Ligase Ligand-linker Conjugate 19 is unique in its ability to target specific proteins for degradation. Similar compounds include:

This compound stands out due to its specific ligand-linker design, which allows for precise targeting and efficient degradation of the target protein.

Properties

Molecular Formula

C33H45N5O7

Molecular Weight

623.7 g/mol

IUPAC Name

tert-butyl 2-[2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-7-yl]methyl]piperidin-1-yl]ethoxy]acetate

InChI

InChI=1S/C33H45N5O7/c1-32(2,3)45-28(40)18-44-15-14-35-11-8-22(9-12-35)17-36-13-10-33(19-36)20-37(21-33)23-4-5-24-25(16-23)31(43)38(30(24)42)26-6-7-27(39)34-29(26)41/h4-5,16,22,26H,6-15,17-21H2,1-3H3,(H,34,39,41)

InChI Key

BSXZZXMAYXNMAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCN1CCC(CC1)CN2CCC3(C2)CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O

Origin of Product

United States

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